molecular formula C20H26N2O4S3 B052001 CAY10506 CAS No. 292615-75-9

CAY10506

Cat. No.: B052001
CAS No.: 292615-75-9
M. Wt: 454.6 g/mol
InChI Key: VDWFJOXRKJFJMP-UHFFFAOYSA-N
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Description

CAY10506 is a compound known for its role as a ligand for peroxisome proliferator-activated receptor gamma. It is a hybrid derivative of lipoic acid and thiazolidinedione. This compound has been studied for its ability to induce cell death and reactive oxygen species production in a manner dependent on peroxisome proliferator-activated receptor gamma. It also exhibits radiosensitizing effects, enhancing gamma radiation-induced apoptosis and caspase-3-mediated poly (ADP-ribose) polymerase cleavage .

Mechanism of Action

Target of Action

CAY10506, also known as “1,2-Dithiolane-3-pentanamide, N-[2-[4-[(2,4-dioxo-5-thiazolidinyl)methyl]phenoxy]ethyl]-” or “N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide” or “CID 9955612”, is primarily a ligand for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear transcription factor that controls glucose metabolism and lipid homeostasis .

Mode of Action

This compound interacts with PPARγ in a dependent manner, leading to the induction of cell death and the production of Reactive Oxygen Species (ROS) . It exhibits radiosensitizing effects, enhancing γ-radiations-induced apoptosis and caspase-3-mediated poly (ADP-ribose) polymerase (PARP) cleavage .

Biochemical Pathways

The interaction of this compound with PPARγ triggers a series of biochemical pathways. It enhances the γ-radiation-induced DNA damage response, possibly by increasing γ-H2AX expression . The compound also significantly increases ROS generation .

Result of Action

The result of this compound’s action is the induction of apoptosis in cells, particularly in the context of γ-radiation . This is achieved through the up-regulation of ROS-induced DNA damage signals, leading to caspase-3-mediated poly (ADP-ribose) polymerase (PARP) cleavage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of γ-radiation significantly enhances the compound’s ability to induce apoptosis . Additionally, the ROS scavenger N-acetylcysteine can inhibit the combined treatment-induced ROS generation and apoptotic cell death .

Preparation Methods

The synthetic route for CAY10506 involves the transactivation of human peroxisome proliferator-activated receptor gamma with an effective concentration value of 10 micromolar . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. Industrial production methods for this compound are also not widely available, as it is primarily used for research purposes.

Chemical Reactions Analysis

CAY10506 undergoes several types of chemical reactions, including:

    Oxidation: It can induce the production of reactive oxygen species.

    Substitution: It can participate in substitution reactions, particularly in the context of its interaction with cellular components.

Common reagents and conditions used in these reactions include gamma radiation and caspase-3-mediated poly (ADP-ribose) polymerase cleavage. The major products formed from these reactions are apoptotic cells and cleaved poly (ADP-ribose) polymerase .

Comparison with Similar Compounds

CAY10506 is compared with other peroxisome proliferator-activated receptor gamma ligands such as ciglitazone and CAY10415. While all these compounds can induce apoptosis and enhance gamma radiation-induced cell death, this compound is unique in its hybrid structure of lipoic acid and thiazolidinedione, which contributes to its specific binding affinity and effectiveness .

Similar compounds include:

  • Ciglitazone
  • CAY10415
  • Rosiglitazone
  • Pioglitazone

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Properties

IUPAC Name

N-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S3/c23-18(4-2-1-3-16-9-12-27-29-16)21-10-11-26-15-7-5-14(6-8-15)13-17-19(24)22-20(25)28-17/h5-8,16-17H,1-4,9-13H2,(H,21,23)(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWFJOXRKJFJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433299
Record name CAY10506
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292615-75-9
Record name CAY10506
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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